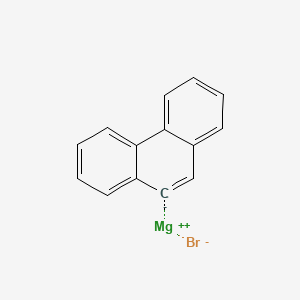

magnesium;9H-phenanthren-9-ide;bromide

Description

Properties

IUPAC Name |

magnesium;9H-phenanthren-9-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9.BrH.Mg/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;/h1-9H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYSGLNTEAQBIV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496265 | |

| Record name | Magnesium bromide phenanthren-9-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71112-64-6 | |

| Record name | Magnesium bromide phenanthren-9-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of phenanthren-9-ylmagnesium bromide

An In-depth Technical Guide to Phenanthren-9-ylmagnesium Bromide: Properties, Synthesis, and Applications

Introduction

Phenanthren-9-ylmagnesium bromide is a powerful organometallic compound belonging to the class of Grignard reagents. It serves as a crucial synthetic tool for introducing the bulky, polycyclic aromatic phenanthren-9-yl group into a wide array of molecular architectures. The unique electronic and steric properties of the phenanthrene moiety make this reagent particularly valuable in the fields of materials science, for the development of organic electronics and fluorescent probes, and in medicinal chemistry, for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its preparation and use, and critical insights into its handling and reactivity for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

Phenanthren-9-ylmagnesium bromide is not a simple monomeric species as its chemical formula, C₁₄H₉BrMg, might suggest. Like all Grignard reagents, its structure in solution is best described by the Schlenk equilibrium, an equilibrium between the monomeric organomagnesium halide (RMgX) and the dimeric diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. The solvent, typically an ether like tetrahydrofuran (THF), plays a critical role by coordinating to the magnesium center, stabilizing the reagent.[1] This coordination makes the magnesium atom more electron-rich and enhances the nucleophilicity of the phenanthrenyl carbanion.

Caption: The Schlenk equilibrium in THF solution.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | Phenanthren-9-ylmagnesium bromide |

| CAS Number | 71112-64-6[2][3] |

| Molecular Formula | C₁₄H₉BrMg[2][3] |

| Molecular Weight | 281.43 g/mol [2][3] |

| MDL Number | MFCD00672008[2][3] |

| InChI Key | ACMUZKQPXSHTGB-UHFFFAOYSA-M[2][3] |

| SMILES | Br[Mg]c1cc2ccccc2c3ccccc13[2][3] |

Physical and Spectroscopic Properties

Phenanthren-9-ylmagnesium bromide is typically not isolated as a pure solid due to its high reactivity and instability. It is commercially available and most commonly used as a 0.5 M solution in tetrahydrofuran (THF).

Table 2: Physical Properties of 0.5 M Solution in THF

| Property | Value | Source |

|---|---|---|

| Appearance | Dark solution | [1] |

| Boiling Point | 65 °C (lit.) | [2][3] |

| Density | 0.970 g/mL at 25 °C (lit.) | [2][3] |

| Storage Temperature | 2-8°C |[2][3] |

Spectroscopic Characterization

Direct spectroscopic analysis of the Grignard reagent is challenging. Therefore, characterization often relies on monitoring the disappearance of the starting material, 9-bromophenanthrene, and the appearance of hydrolysis or derivatization products.

-

¹H NMR: The proton NMR spectrum of the precursor, 9-bromophenanthrene, shows a complex aromatic region.[4] Upon successful formation of the Grignard reagent, quenching a sample with D₂O would yield 9-deuterophenanthrene, and the corresponding proton signal's disappearance in the ¹H NMR spectrum can confirm the reaction's success.

-

IR Spectroscopy: The infrared spectrum of the parent phenanthrene shows characteristic C-H stretching vibrations of the aromatic rings around 3050 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[5][6] The formation of the Grignard reagent would be indicated by the absence of the C-Br stretching frequency of the 9-bromophenanthrene precursor.

Chemical Properties and Reactivity

As a Grignard reagent, phenanthren-9-ylmagnesium bromide is a potent nucleophile and a strong base. The phenanthrenyl anion is a powerful carbon nucleophile that readily attacks a wide range of electrophilic centers.

Key Reactions:

-

Reaction with Carbonyls: It adds to ketones and aldehydes to form tertiary and secondary alcohols, respectively. For instance, it reacts with acetophenone to yield 1-(9-phenanthryl)-1-phenylethanol.[7]

-

Reaction with Esters: It can react with esters to produce tertiary alcohols.

-

Reaction with Thiols: It serves as a reagent to prepare 9-alkyl and 9-arylthiophenanthrenes by reacting with the corresponding thiol compounds.[2][7]

-

Reaction with Carbon Dioxide: Carboxylation with CO₂ followed by an acidic workup yields 9-phenanthroic acid.

The high reactivity necessitates that all reactions be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) to prevent quenching by water, alcohols, or atmospheric oxygen and carbon dioxide.

Caption: General workflow for nucleophilic addition to a ketone.

Synthesis, Handling, and Protocols

The preparation of phenanthren-9-ylmagnesium bromide is a two-step process: the synthesis of the 9-bromophenanthrene precursor, followed by its conversion to the Grignard reagent.

Protocol 1: Synthesis of 9-Bromophenanthrene (Precursor)

This protocol is adapted from the established procedure in Organic Syntheses.[8] Caution: This procedure involves bromine, which is highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser (connected to a gas trap), and a dropping funnel, dissolve purified phenanthrene (1.0 eq) in dry carbon tetrachloride.

-

Reaction: Heat the mixture to a gentle reflux. Add bromine (1.0 eq) dropwise from the dropping funnel over several hours.

-

Stirring: After the addition is complete, continue stirring at reflux for an additional 2 hours to allow for the evolution of hydrogen bromide gas to cease.

-

Solvent Removal: Cool the reaction mixture and remove the carbon tetrachloride solvent under reduced pressure.

-

Purification: The crude residue is purified by vacuum distillation to yield 9-bromophenanthrene. Further purification can be achieved by recrystallization from ethanol.[8]

Protocol 2: Preparation of Phenanthren-9-ylmagnesium Bromide

This protocol requires strict anhydrous and inert atmosphere techniques. All glassware must be flame-dried or oven-dried, and all solvents must be anhydrous.

Caption: Workflow for the synthesis of Phenanthren-9-ylmagnesium Bromide.

-

Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 eq) in the flask. A small crystal of iodine can be added as an initiator.

-

Initiation: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of 9-bromophenanthrene (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the iodine color fades and gentle bubbling or refluxing begins. Gentle heating may be required.

-

Addition: Once the reaction has started, add the remaining 9-bromophenanthrene solution dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to ensure all the magnesium has reacted. The completion is indicated by the consumption of most of the magnesium metal.

-

Use: The resulting dark solution of phenanthren-9-ylmagnesium bromide is ready for use. Its concentration can be determined by titration before use in subsequent reactions.

Handling and Storage

-

Atmosphere: Always handle under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[9]

-

Moisture: Exclude moisture rigorously. Use septa and syringes for transferring the solution.[10]

-

Storage: Store the THF solution in a tightly sealed, appropriate container at 2-8°C.[2][3] Storage below this temperature may cause crystallization.[11]

-

Peroxide Formation: The THF solvent can form explosive peroxides upon exposure to air. Containers should be dated upon opening and tested for peroxides periodically.[10][12]

Safety and Hazard Information

Phenanthren-9-ylmagnesium bromide in THF is a hazardous material. Users must consult the Safety Data Sheet (SDS) before handling and wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[12][13]

Table 3: GHS Hazard Information

| Classification | Code | Statement |

|---|---|---|

| Signal Word | Danger | |

| Flammable Liquid | H225 | Highly flammable liquid and vapor |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT SE 3 | H335 | May cause respiratory irritation |

| Carcinogenicity | H351 | Suspected of causing cancer |

| Supplementary Hazard | EUH019 | May form explosive peroxides |

Precautionary Statements (Selected): P210 (Keep away from heat/sparks/open flames), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...), P403+P235 (Store in a well-ventilated place. Keep cool).[2][3]

Applications in Research and Development

The primary application of phenanthren-9-ylmagnesium bromide is as a nucleophilic building block in organic synthesis. Its utility is demonstrated in several key areas:

-

Synthesis of Chiral Ligands: Used in the preparation of chiral compounds, such as (S)-α-methylbenzyl 1-(9-phenanthryl)-2-naphthoate, which are valuable in asymmetric catalysis.[2]

-

Materials Science: Employed in the synthesis of phenanthrene-containing polymers and chromophores. For example, its reaction with acetophenone is a step towards creating 1-(9-phenanthryl)-1-phenylethene (PPE), a monomer used in specialized polymerization methods.[2][7]

-

Drug Discovery: Provides a route to incorporate the rigid and planar phenanthrene scaffold into potential drug candidates, influencing their pharmacological properties through steric and π-stacking interactions.

References

-

9-Phenanthrylmagnesium bromide | 563749-50ML. (n.d.). SLS. Retrieved from [Link]

-

Supporting Information. (2007). Wiley-VCH. Retrieved from [Link]

-

Phenylmagnesium bromide | C6H5BrMg | CID 66852. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Phenanthren-9-ylmagnesium bromide | CAS NO. 71112-64-6. (n.d.). Arctom Scientific. Retrieved from [Link]

-

Dornfeld, C. A., Callen, J. E., & Coleman, G. H. (1946). 9-Bromophenanthrene. Organic Syntheses, 26, 11. doi:10.15227/orgsyn.026.0011. Retrieved from [Link]

-

Phenylmagnesium bromide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Fieser, L. F., & Johnson, W. S. (1940). 1-Phenylnaphthalene. Organic Syntheses, 20, 85. doi:10.15227/orgsyn.020.0085. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

magnesium;9H-phenanthren-9-ide;bromide | C14H9BrMg | CID 15974552. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Magnesium, 9-anthracenylbromo- | C14H9BrMg | CID 14680114. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Allen, C. F. H., Gates, Jr., J. W., & VanAllan, J. A. (1946). 2,3-Diphenyl-1-indenone. Organic Syntheses, 26, 44. doi:10.15227/orgsyn.026.0044. Retrieved from [Link]

-

As we know benzene ring doesn't undergo nucleophilic substitution reactions, so does the phenylmagnesium bromide reactive enough to give benzophenone with benzoyl chloride?. (2020). Quora. Retrieved from [Link]

-

Phenanthrene synthesis. (2011). Química Organica.org. Retrieved from [Link]

-

9-Bromophenanthrene | C14H9Br | CID 11309. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and di-alkylated phenanthrene, and octahydrophenanthrene derivatives with this new reaction pathway. (2021). Engineered Science. Retrieved from [Link]

-

9,10-Dimethoxyphenanthrene. (1986). Organic Syntheses, 64, 80. doi:10.15227/orgsyn.064.0080. Retrieved from [Link]

-

Substitution Reactions of Polynuclear Aromatic Hydrocarbons. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Phenanthrene. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Maltseva, E., et al. (2016). High-resolution IR absorption spectroscopy of polycyclic aromatic hydrocarbons in the 3 μm region: Role of periphery. Astronomy & Astrophysics, 593, A71. Figure 1. Retrieved from [Link]

-

IR Spectra of Selected Compounds. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Isomers of Protonated Phenanthrene (1-, 3-, 4-, and 9-H+C14H10). (2025). The Journal of Physical Chemistry A. Retrieved from [Link]

-

Biswas, T. (2023). MCQ-271: About Bromination of Phenanthrene. YouTube. Retrieved from [Link]

-

Guruprakash Academy. (2012). Addition of bromine to Phenanthrene. YouTube. Retrieved from [Link]

-

Allylmagnesium bromide. (1977). Organic Syntheses, 56, 3. doi:10.15227/orgsyn.056.0003. Retrieved from [Link]

-

IR spectra of anthracene, fluorene, phenanthrene, and triphenylene. (2024). ResearchGate. Retrieved from [Link]

Sources

- 1. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 2. 9-Phenanthrylmagnesium bromide 0.5M tetrahydrofuran 71112-64-6 [sigmaaldrich.com]

- 3. 9-Phenanthrylmagnesium bromide 0.5M tetrahydrofuran 71112-64-6 [sigmaaldrich.com]

- 4. 9-Bromophenanthrene(573-17-1) 1H NMR spectrum [chemicalbook.com]

- 5. Phenanthrene [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. home.miracosta.edu [home.miracosta.edu]

- 10. fishersci.com [fishersci.com]

- 11. Phenylmagnesium bromide solution PhMgBr solution [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Multifunctional Stabilizer: N2,N4-bis(2,2,6,6-tetramethyl-4-piperidinyl)-N6-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,3,5-triazine-2,4,6-triamine

Abstract

This technical guide provides a comprehensive overview of the chemical data, structure, and functional characteristics of the multifunctional stabilizer, N2,N4-bis(2,2,6,6-tetramethyl-4-piperidinyl)-N6-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,3,5-triazine-2,4,6-triamine. This molecule uniquely integrates the functionalities of a hindered amine light stabilizer (HALS) and a phenolic antioxidant onto a robust 1,3,5-triazine backbone. The following sections will delve into its molecular architecture, probable synthetic pathways, synergistic stabilization mechanisms, and anticipated physicochemical properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize advanced polymer and material protection technologies.

Introduction: A Multifunctional Approach to Material Preservation

The degradation of polymeric materials under the influence of light, heat, and oxidative stress is a critical challenge in numerous industries, from pharmaceuticals and packaging to automotive and aerospace. To counteract these detrimental effects, stabilizers are incorporated into polymer matrices. The compound N2,N4-bis(2,2,6,6-tetramethyl-4-piperidinyl)-N6-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,3,5-triazine-2,4,6-triamine represents a sophisticated class of "multifunctional stabilizers." By covalently linking a hindered amine light stabilizer (HALS) and a phenolic antioxidant, this molecule offers a synergistic approach to protection.

The core of this molecule is a 1,3,5-triazine ring, a thermally stable heterocyclic compound known for its use as a scaffold in various chemical applications, including reactive dyes and pharmaceuticals.[1] Attached to this core are two distinct functional moieties:

-

Hindered Amine Light Stabilizer (HALS): Two 2,2,6,6-tetramethyl-4-piperidinyl groups provide protection against photo-oxidation. HALS do not absorb UV radiation but act as radical scavengers, cyclically regenerating to provide long-term stability.[2]

-

Phenolic Antioxidant: A 3,5-di-tert-butyl-4-hydroxyphenyl group serves as a primary antioxidant, effectively neutralizing peroxy radicals generated during thermal oxidation.

This integrated design is intended to provide comprehensive protection against both photo-degradation and thermo-oxidative degradation, potentially offering synergistic effects that surpass the performance of a simple blend of the individual components.

Chemical Identity and Structure

Systematic Name: N2,N4-bis(2,2,6,6-tetramethyl-4-piperidinyl)-N6-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,3,5-triazine-2,4,6-triamine

Molecular Formula: C41H72N8O

Molecular Weight: 693.07 g/mol

Structural Elucidation

The chemical structure combines the three key components through amino linkages to the triazine ring:

Caption: Molecular architecture of the multifunctional stabilizer.

Probable Synthetic Pathway

The synthesis of this multifunctional stabilizer would likely proceed through a stepwise nucleophilic aromatic substitution on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) precursor. The differential reactivity of the chlorine atoms on the triazine ring allows for sequential and controlled introduction of the different amine functionalities.

A plausible synthetic route is as follows:

-

First Substitution: Reaction of cyanuric chloride with one equivalent of 4-amino-2,2,6,6-tetramethylpiperidine at a low temperature (e.g., 0-5 °C) to monosubstitute the triazine ring.

-

Second Substitution: Increasing the reaction temperature (e.g., to room temperature or slightly above) and adding a second equivalent of 4-amino-2,2,6,6-tetramethylpiperidine to yield the disubstituted intermediate, 2-chloro-4,6-bis(2,2,6,6-tetramethyl-4-piperidinylamino)-1,3,5-triazine.

-

Third Substitution: Finally, reaction of the dichloro-intermediate with one equivalent of 4-amino-2,6-di-tert-butylphenol at an elevated temperature to displace the final chlorine atom and yield the target molecule. A base is typically used to scavenge the HCl byproduct.

Caption: Proposed synthetic workflow for the multifunctional stabilizer.

Synergistic Mechanism of Action

The efficacy of this molecule stems from its ability to simultaneously combat both photo-oxidative and thermo-oxidative degradation pathways through two distinct, yet complementary, mechanisms.

Hindered Amine Light Stabilization (Denisov Cycle)

The 2,2,6,6-tetramethylpiperidine moieties are the active centers for light stabilization. They do not absorb UV radiation but instead function by trapping free radicals generated during the photo-oxidation of the polymer. This occurs through a cyclic process known as the Denisov Cycle.[2]

The key steps involve:

-

Oxidation of the hindered amine to a stable nitroxyl radical.

-

The nitroxyl radical then scavenges polymer alkyl radicals.

-

The resulting amino ether can further react with peroxy radicals to regenerate the nitroxyl radical, allowing for a catalytic cycle of radical scavenging.

Caption: Simplified representation of the Denisov Cycle for HALS.

Phenolic Antioxidant Mechanism

The 3,5-di-tert-butyl-4-hydroxyphenyl group acts as a primary antioxidant, primarily inhibiting thermo-oxidative degradation. The sterically hindered phenolic hydroxyl group readily donates its hydrogen atom to peroxy radicals, thereby terminating the auto-oxidation chain reaction.

The antioxidant itself is converted into a stable, non-reactive phenoxyl radical, which does not propagate the oxidation chain.

Anticipated Physicochemical and Spectroscopic Properties

Based on the structure and data from analogous compounds, the following properties can be anticipated.

| Property | Anticipated Value/Characteristic | Rationale |

| Appearance | White to off-white powder | Typical for high molecular weight organic compounds. |

| Melting Point | High, likely >200 °C | The rigid triazine core and multiple aromatic/cyclic groups contribute to a stable crystal lattice. |

| Solubility | Soluble in organic solvents (e.g., chloroform, toluene); insoluble in water | The large, nonpolar hydrocarbon structure will dominate its solubility profile. |

| Thermal Stability | High | The 1,3,5-triazine ring is known for its thermal stability.[1] |

Spectroscopic Data (Anticipated)

-

¹H NMR: Characteristic signals would be expected for the aromatic protons of the phenolic ring, the protons of the piperidinyl groups (including the methyl groups), and the tert-butyl groups. The N-H protons of the amino linkers would likely appear as broad signals.

-

¹³C NMR: Resonances corresponding to the carbons of the triazine ring, the piperidinyl rings, and the phenolic ring would be present. The quaternary carbons of the tert-butyl groups and the piperidinyl rings would be readily identifiable.

-

FT-IR: Key vibrational bands would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of alkyl and aromatic groups (around 2850-3100 cm⁻¹), C=N stretching of the triazine ring (around 1500-1600 cm⁻¹), and a broad O-H stretch from the phenolic group (around 3200-3600 cm⁻¹).

Applications in Research and Development

This multifunctional stabilizer is of significant interest for applications requiring long-term durability and resistance to harsh environmental conditions. Potential areas of application include:

-

Polymer Stabilization: Incorporation into polyolefins (polypropylene, polyethylene), polyurethanes, and other plastics to enhance their service life in outdoor applications.

-

Coatings and Adhesives: Use as an additive in clear coats and other protective coatings to prevent yellowing, cracking, and loss of gloss.

-

Advanced Materials: Stabilization of materials used in demanding environments, such as those for aerospace, automotive, and electronics.

-

Drug Delivery Systems: Potential for stabilizing polymeric drug delivery vehicles to protect both the polymer and the encapsulated therapeutic agent from degradation.

Safety and Toxicological Profile

A comprehensive toxicological profile for this specific molecule is not publicly available. However, an assessment can be inferred from the data on its constituent moieties and related compounds.

-

Hindered Amines: Generally, HALS are of low acute toxicity. However, recent studies have identified some HALS as emerging environmental pollutants, with potential for persistence and toxicity.[3]

-

Phenolic Antioxidants: Many phenolic compounds are known to have biological activity, and their toxicological profiles can vary. At high concentrations, some phenolic compounds can exhibit cytotoxicity.[4]

It is imperative that this compound be handled in accordance with standard laboratory safety procedures. A comprehensive toxicological evaluation would be required before its use in any consumer or medical application.

Conclusion

N2,N4-bis(2,2,6,6-tetramethyl-4-piperidinyl)-N6-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,3,5-triazine-2,4,6-triamine is a prime example of a sophisticated, multifunctional stabilizer. Its unique molecular architecture, which combines the protective capabilities of both hindered amine light stabilizers and phenolic antioxidants on a single triazine scaffold, offers a promising solution for enhancing the durability and lifespan of a wide range of materials. While further research is needed to fully characterize its properties and toxicological profile, the principles underlying its design provide a strong foundation for its application in advanced material protection.

References

-

Hindered amine light stabilizers. In: Wikipedia. [Link]

-

Costa T, Sampaio-Marques B, Neves NM, Aguilar H, Fraga AG. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers in Bioengineering and Biotechnology. 2024;12:1390513. [Link]

-

Gou F, et al. Synthesis and properties of multifunctional hindered amine light stabilizers. Heterocyclic Communications. 2014;20(1):15-20. [Link]

-

Baoxu Chemical. Light Stabilizers (HALS) Definition & Mechanism. [Link]

-

PubChem. 1,3,5-Triazine. National Center for Biotechnology Information. [Link]

-

Triazine. In: Wikipedia. [Link]

-

Al-Omair MA. Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules. 2020;25(1):198. [Link]

-

Jaraph-Alhadad LA, et al. A novel one-pot three-component synthesis of 4-aryl-6-alkylamino/piperidinyl- 1,3,5-triazine-2-amines under controlled microwave. Arkivoc. 2023;2023(7):202312043. [Link]

-

Baldaniya BB, Patel PK. Synthesis and Characterizations of N2-(Aryl)-N4, N6- bis (6, 7-dichloro-1, 3-benzothiazol-2-yl)-1, 3, 5- triazine-2, 4, 6-triamines as Biological Potent Agents. E-Journal of Chemistry. 2010;7(1):210-214. [Link]

-

Baldaniya BB, Patel PK. Synthesis and Characterizations of N 2 ,N 4 -bis(5-nitro-1,3-benzothiazol- 2-yl)-N 6 -aryl-1,3,5-triazine-2,4,6-triamine,as Biological Agents. Academia.edu. [Link]

-

Kyselina O, et al. Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part I: Interactions between hindered amine light stabilizers and phenolic antioxidants. Polymer Degradation and Stability. 2014;109:253-261. [Link]

-

Galati G, O'Brien PJ. Toxicological aspects of the use of phenolic compounds in disease prevention. Journal of Pharmacy and Pharmacology. 2004;56(8):951-966. [Link]

-

Zhang Y, et al. First Evidence of Hindered Amine Light Stabilizers As Abundant, Ubiquitous, Emerging Pollutants in Dust and Air Particles: A New Concern for Human Health. Environmental Science & Technology. 2024;58(2):1093-1103. [Link]

-

Schaller C, Braig A. Hindered amine light stabilizers in pigmented coatings. Progress in Organic Coatings. 2010;68(4):281-288. [Link]

-

Xiao F, Zhou Y, Yang W. Synthesis of piperazine-1,4-dipropanoic acid Di(1,2,2,6,6-pentamethyl-4-piperidine)yl ester as a photostabilizer. Journal of Chemical Research. 2014;38(11):654-656. [Link]

-

Kyselina O, et al. Analytical evaluation of the performance of stabilization systems for polyolefinic materials. Part II: Interactions between hindered amine light stabilizers and thiosynergists. Polymer Degradation and Stability. 2015;113:65-73. [Link]

-

Zhang W, et al. Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate. Molecules. 2004;9(8):666-672. [Link]

Sources

- 1. Triazine - Wikipedia [en.wikipedia.org]

- 2. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 3. First Evidence of Hindered Amine Light Stabilizers As Abundant, Ubiquitous, Emerging Pollutants in Dust and Air Particles: A New Concern for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicological aspects of the use of phenolic compounds in disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of 9-Phenanthrylmagnesium Bromide

Prepared by: Gemini, Senior Application Scientist

This guide offers a comprehensive exploration of the synthesis, reactivity, and applications of 9-phenanthrylmagnesium bromide, a sterically hindered aromatic Grignard reagent. Tailored for researchers, chemists, and professionals in drug development, this document provides not only procedural details but also the underlying scientific principles that govern its utility in modern organic synthesis.

Introduction: The Unique Position of Aromatic Grignard Reagents

Grignard reagents (R-MgX) are cornerstones of synthetic chemistry, prized for their ability to form new carbon-carbon bonds.[1] As organometallic compounds, they feature a highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom.[1] This makes them potent nucleophiles and strong bases, capable of reacting with a wide array of electrophiles.[1][2][3]

While aliphatic Grignard reagents are widely used, their aromatic counterparts, particularly those derived from polycyclic aromatic hydrocarbons (PAHs), present a distinct reactivity profile. The phenanthrene scaffold, a three-ring aromatic system, is a prevalent structural motif in medicinal chemistry and materials science. Introducing this bulky, rigid, and planar moiety often imparts unique photophysical properties or enhances biological activity. 9-Phenanthrylmagnesium bromide serves as a primary tool for this purpose, acting as a synthetic equivalent of a 9-phenanthryl anion.

This guide will dissect the factors influencing its reactivity, with a particular focus on how its significant steric bulk at the 9-position governs its interactions with various substrates.

Synthesis and Handling of 9-Phenanthrylmagnesium Bromide

The successful preparation of any Grignard reagent is contingent on the rigorous exclusion of atmospheric moisture and protic solvents.[4][5] The carbanionic carbon is highly basic and will readily abstract a proton from water, alcohols, or even terminal alkynes, quenching the reagent and forming the parent hydrocarbon (phenanthrene).[2][4]

Causality in Experimental Design

-

Anhydrous Solvents: The choice of solvent is critical. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.[2] Their role is twofold: they are aprotic, preventing premature quenching, and they act as Lewis bases, solvating the magnesium center through their lone pair electrons. This solvation stabilizes the Grignard reagent in solution.[2] 9-Phenanthrylmagnesium bromide is commercially available as a 0.5 M solution in THF.

-

Magnesium Activation: The reaction occurs on the surface of the magnesium metal.[6] A persistent layer of magnesium oxide on the turnings can inhibit the reaction. Activation is therefore crucial to expose a fresh, reactive metal surface. Common activators include a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring to physically break the oxide layer.[2][5][7]

-

Inert Atmosphere: The entire procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent both moisture contamination and potential oxidation of the reagent.

Standard Laboratory Protocol for Synthesis

Objective: To prepare a solution of 9-phenanthrylmagnesium bromide for in situ use.

Materials:

-

Magnesium turnings

-

9-Bromophenanthrene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as activator)

-

Three-neck round-bottom flask, reflux condenser, and addition funnel (all oven-dried)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Setup: Assemble the oven-dried glassware. Place magnesium turnings in the flask and flush the entire system with inert gas.

-

Activation: Add a single crystal of iodine to the flask containing the magnesium turnings. Gently heat the flask under the inert atmosphere until a faint purple vapor is observed, then allow it to cool.

-

Initiation: Dissolve 9-bromophenanthrene in a minimal amount of anhydrous THF in the addition funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the solution turns cloudy and bubbling is observed. Gentle warming may be required.[7]

-

Formation: Once the reaction has started, add the remaining 9-bromophenanthrene solution dropwise at a rate that maintains a gentle reflux.[8] The exothermic nature of the reaction often sustains this reflux.[9]

-

Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent, ready for subsequent reaction.

Caption: Workflow for the synthesis of 9-phenanthrylmagnesium bromide.

Reactivity Profile and Synthetic Applications

The reactivity of 9-phenanthrylmagnesium bromide is a balance between its high nucleophilicity and the significant steric hindrance imposed by the phenanthrene ring system. This section details its reactions with key classes of electrophiles.

Nucleophilic Addition to Carbonyl Compounds

The addition to carbonyls is a hallmark reaction of Grignard reagents. The partially negative carbon of the Grignard reagent attacks the partially positive carbonyl carbon.[10]

-

Reaction with Aldehydes and Ketones: This reaction produces secondary and tertiary alcohols, respectively, after an acidic workup to protonate the intermediate alkoxide.[1][10] For example, the reaction with acetophenone yields 1-(9-phenanthryl)-1-phenylethanol. The bulky nature of the phenanthryl group can slow the rate of addition compared to less hindered Grignards like phenylmagnesium bromide. In cases of extreme steric hindrance on both the Grignard and the ketone, side reactions like reduction or enolization can occur.[11]

-

Reaction with Esters: Grignard reagents react with esters in a two-fold addition to produce tertiary alcohols.[3][6] The first equivalent adds to the ester, forming a tetrahedral intermediate which then collapses to eliminate an alkoxide, generating a ketone in situ.[6] This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol (after workup).[6]

-

Reaction with Carbon Dioxide: Carboxylation is a reliable method for forming carboxylic acids. 9-Phenanthrylmagnesium bromide will attack the electrophilic carbon of CO₂, and subsequent acidic workup yields 9-phenanthrenecarboxylic acid.[2][10]

Caption: Mechanism of Grignard addition to a ketone.

Cross-Coupling Reactions

9-Phenanthrylmagnesium bromide is an excellent nucleophile for transition metal-catalyzed cross-coupling reactions, most notably the Kumada coupling.

-

Kumada Coupling: This reaction forms a new C-C bond between the Grignard reagent and an organic halide (typically aryl or vinyl), catalyzed by a nickel or palladium complex.[12][13] It provides a powerful and direct route to biaryl systems containing the phenanthrene unit. The choice of catalyst and ligands is crucial to optimize yield and prevent side reactions like homocoupling of the Grignard reagent.[14] While effective for many substrates, the reaction's functional group tolerance can be limited, as groups like nitriles, carbonyls, or nitro groups are often incompatible with the Grignard reagent.[12]

Reactions with Other Electrophiles

The versatility of 9-phenanthrylmagnesium bromide extends to other electrophilic species.

-

Reaction with Thiols: It can be used to prepare 9-alkyl and 9-arylthiophenanthrenes by reacting with the corresponding alkyl or aryl thiol compounds.

-

Ring-Opening of Epoxides: As a strong nucleophile, it will attack and open epoxide rings. The attack generally occurs at the less sterically hindered carbon atom, following an SN2-type mechanism.[3]

| Electrophile | Intermediate Product | Final Product (after workup) | Key Considerations |

| Ketone (e.g., Acetophenone) | Magnesium Alkoxide | Tertiary Alcohol | Steric hindrance can affect reaction rates.[11] |

| Ester | Ketone (transient) | Tertiary Alcohol | Two equivalents of Grignard reagent are consumed.[6] |

| Carbon Dioxide (CO₂) | Magnesium Carboxylate | Carboxylic Acid | A robust and high-yielding reaction.[2][10] |

| Aryl/Vinyl Halide | Organometallic Complex | Biaryl/Styrenyl Compound | Requires Ni or Pd catalyst (Kumada Coupling).[12] |

| Epoxide | Magnesium Alkoxide | Alcohol | Nucleophilic attack occurs at the least substituted carbon.[3] |

Table 1: Summary of Reactions with 9-Phenanthrylmagnesium Bromide.

Limitations and Experimental Provisos

The primary limitation of 9-phenanthrylmagnesium bromide stems from its strong basicity.[2]

-

Functional Group Incompatibility: It cannot be used with substrates containing acidic protons, such as alcohols, amines, carboxylic acids, or even amides.[3][15] The Grignard reagent will act as a base, deprotonating the functional group rather than acting as a nucleophile.

-

Protecting Groups: To circumvent this, a protection-deprotection strategy is often necessary. For example, an alcohol can be protected as a silyl ether, which is inert to the Grignard reagent. After the Grignard reaction is complete, the protecting group can be removed.[16]

-

Steric Hindrance: While a powerful nucleophile, its large steric profile can sometimes be a disadvantage, leading to sluggish reactions or favoring side reactions with highly encumbered electrophiles.[11]

Conclusion

9-Phenanthrylmagnesium bromide is a specialized yet powerful aromatic Grignard reagent. Its utility lies in its capacity to introduce the bulky and electronically distinct phenanthrene nucleus into a wide range of molecular architectures. A thorough understanding of its reactivity profile—balancing its potent nucleophilicity against its steric demands and high basicity—is paramount for its successful application. For the synthetic chemist in materials science or drug discovery, mastering the handling and reaction conditions of this reagent opens a reliable pathway to complex polycyclic aromatic compounds.

References

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube. Retrieved from [Link]

-

Phenylmagnesium bromide. Wikipedia. Retrieved from [Link]

-

Robertson, D. L. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Chem 211 Experiment Protocols. Retrieved from [Link]

- Stucky, G. D., & Rundle, R. E. (1963). The Structure of Phenylmagnesium Bromide Dietherate and the Nature of Grignard Reagents. Journal of the American Chemical Society.

-

Newman, M. S., & Lee, V. (1973). 1-PHENYLNAPHTHALENE. Organic Syntheses, 53, 130. Retrieved from [Link]

-

Preparation of phenylmagnesium bromide. PrepChem.com. Retrieved from [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

-

Meyer, F. et al. (2017). Kumada cross-coupling reaction of aryl iodides with phenylmagnesium bromide catalyzed by 0.5 mol % 1. ResearchGate. Retrieved from [Link]

-

Alcohols from Carbonyl Compounds: Grignard Reagents. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Manolikakes, G. et al. (2010). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Missouri–St. Louis. Retrieved from [Link]

-

Sarah jane. (2019). Steric Factors on reaction with grignard reagent. Chemistry Stack Exchange. Retrieved from [Link]

-

Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

-

SMU Chemistry. (2021). Generation and Reaction of a Grignard Reagent. YouTube. Retrieved from [Link]

- Bedford, R. B., & Betham, M. (2006). Cross-Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. The Journal of Organic Chemistry, 71(24), 9403–9408.

Sources

- 1. youtube.com [youtube.com]

- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. prepchem.com [prepchem.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Stability and storage conditions for 9-phenanthrenylmagnesium bromide in THF

An In-depth Technical Guide: Stability and Storage Conditions for 9-Phenanthrenylmagnesium Bromide in Tetrahydrofuran

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

9-Phenanthrenylmagnesium bromide, a potent aryl Grignard reagent, is a cornerstone of synthetic chemistry for creating complex molecular architectures. However, its utility is intrinsically linked to its high reactivity, which also renders it susceptible to degradation. This guide provides a comprehensive analysis of the factors governing the stability of this reagent in its most common solvent, tetrahydrofuran (THF). We will explore the fundamental chemistry of the reagent, detail the primary decomposition pathways, and establish field-proven protocols for its preparation, storage, and quality control. The objective is to equip researchers with the necessary knowledge to ensure the reagent's integrity, leading to more reproducible and successful synthetic outcomes.

The Fundamental Nature of 9-Phenanthrenylmagnesium Bromide in THF

Understanding the stability of 9-phenanthrenylmagnesium bromide begins with an appreciation of its structure and the critical role of the solvent. The reagent is not merely a simple R-Mg-X molecule but a dynamic and complex species in solution.[1]

The Polar C-Mg Bond and the Role of THF

The carbon-magnesium bond in any Grignard reagent is highly polarized, conferring significant nucleophilic character on the phenanthrenyl carbon.[2] This inherent reactivity is precisely what makes it a powerful synthetic tool. However, this same property makes it a strong base, eager to react with any available proton source.[2]

Tetrahydrofuran (THF) is not an inert bystander; it is an essential component of the Grignard complex.[3][4] The lone pairs of electrons on the ether oxygens of THF coordinate to the Lewis acidic magnesium center.[5][6] This solvation stabilizes the reagent, keeping it in solution and moderating its reactivity.[4][7] Typically, the magnesium atom adopts a tetrahedral geometry, complexed with the phenanthrenyl group, the bromide, and two molecules of THF.[7][8]

Caption: Formation and THF stabilization of the Grignard reagent.

The Schlenk Equilibrium

In solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium.[1][7] This equilibrium involves the disproportionation of the reagent into a diorganomagnesium species (R₂Mg) and magnesium dihalide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group and halide.[1] While for most synthetic applications this equilibrium is of minor consequence, it underscores the complex nature of the solution and can influence long-term stability and reactivity profiles.

Key Factors Governing Reagent Instability

The degradation of 9-phenanthrenylmagnesium bromide is primarily driven by its reaction with atmospheric components and contaminants within the solvent. These reactions are often rapid and irreversible.

Atmospheric Decomposition: The Dual Threat of Water and Oxygen

Water (Moisture): Grignard reagents are extremely strong bases and react violently with water.[9][10][11] Even trace amounts of moisture in the glassware or solvent, or ingress from the atmosphere, will protonate the reagent, quenching it to form phenanthrene and magnesium hydroxybromide. This is the most common failure mode in Grignard chemistry.[4][11]

Oxygen: Atmospheric oxygen presents another significant threat. The reaction is complex but generally proceeds via a radical mechanism to form magnesium alkoxides (or in this case, phenoxides) after hydrolysis. This oxidative degradation not only consumes the active reagent but also introduces impurities into the reaction mixture.[1][7]

For these reasons, all manipulations involving the reagent must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and properly dried glassware.[4][9][12]

Caption: Primary decomposition pathways for 9-phenanthrenylmagnesium bromide.

Thermal Stability

While more stable than their alkyl counterparts, aryl Grignard reagents can still decompose at elevated temperatures. The exothermic nature of Grignard reactions requires careful temperature control during synthesis.[13][14] For storage, lower temperatures are universally recommended to decrease the rate of all potential degradation pathways.

Solvent Quality: The Hidden Danger of THF Peroxides

Tetrahydrofuran can react with atmospheric oxygen, especially under the influence of light, to form explosive peroxides.[14][15] These peroxides are potent oxidizing agents that can react with the Grignard reagent, leading to unpredictable side reactions and a reduction in titer.[14] Furthermore, the byproducts of peroxide decomposition, such as γ-butyrolactone, can interfere with the Grignard reaction itself.[14] It is imperative to use fresh, inhibitor-free THF (distilled from a suitable drying agent like sodium/benzophenone) for preparation, or to purchase high-quality anhydrous THF and test for peroxides before use if the container has been opened previously.

Recommended Storage and Handling Protocols

The longevity of a 9-phenanthrenylmagnesium bromide solution is directly proportional to the rigor of the storage and handling techniques employed.

Storage Conditions

The following table summarizes the optimal conditions for storing the reagent solution.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C[16][17] | Slows the rate of thermal decomposition and side reactions. Avoid freezing, which can cause precipitation. |

| Atmosphere | Positive pressure of dry, inert gas (Argon or Nitrogen)[9][11] | Excludes reactive atmospheric oxygen and moisture. Argon is preferred due to its higher density. |

| Container | Flame-dried Schlenk flask or a commercial Sure/Seal™ bottle | Ensures an anhydrous environment and provides a secure seal against the atmosphere. |

| Light | Amber glass or storage in the dark | Minimizes potential light-induced degradation of both the reagent and the THF solvent. |

Duration and Re-Titration

Grignard reagents are best prepared and used fresh.[6][9] While a 0.5 M solution of 9-phenanthrenylmagnesium bromide in THF can be stored for several weeks to months under ideal conditions, its concentration is not guaranteed. It is a critical best practice to titrate the solution before each use if it has been stored for more than a few days. This self-validating step ensures accurate stoichiometry in subsequent reactions.

Safe Quenching and Disposal

Excess or degraded Grignard reagent must be quenched safely. This is typically done by slowly adding the reagent solution to a stirred, non-polar solvent like toluene, followed by the cautious, dropwise addition of a proton source like isopropanol or ethanol to neutralize it.[9] This procedure must be performed in a fume hood under an inert atmosphere to manage any potential fire risk.

Experimental Section

Protocol: Synthesis of 9-Phenanthrenylmagnesium Bromide (0.5 M in THF)

This protocol describes a standard laboratory-scale preparation. All glassware must be oven- or flame-dried immediately before use and assembled hot under a stream of inert gas.

Materials:

-

Magnesium turnings

-

9-Bromophenanthrene

-

Anhydrous THF

-

Iodine (one small crystal, as initiator)

-

Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stopper, magnetic stir bar.

Procedure:

-

Place magnesium turnings in the flask under a positive pressure of argon.

-

Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, which helps activate the magnesium surface.[7][8]

-

Allow the flask to cool to room temperature.

-

Dissolve 9-bromophenanthrene in anhydrous THF in the dropping funnel.

-

Add a small portion (~10%) of the 9-bromophenanthrene solution to the magnesium turnings.

-

Observe the initiation of the reaction, which is indicated by the disappearance of the iodine color, gentle bubbling on the magnesium surface, and a slight exotherm.[18] If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining 9-bromophenanthrene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the resulting dark brown solution at room temperature for an additional 1-2 hours to ensure complete reaction.

-

The reagent is now ready for use or titration and storage.

Protocol: Titration with Iodine

This method determines the concentration of the active Grignard reagent.

Procedure:

-

Accurately weigh a sample of iodine into a dry, argon-flushed flask and dissolve it in anhydrous THF to create a solution of known concentration (e.g., ~0.1 M).

-

In a separate dry, argon-flushed flask, place a stir bar and a known volume of the iodine solution (e.g., 5.00 mL).

-

Slowly add the 9-phenanthrenylmagnesium bromide solution via syringe to the iodine solution. The Grignard reagent will react with the iodine, discharging its deep brown color.

-

The endpoint is reached when the iodine color just disappears, and the solution becomes colorless or pale yellow.

-

The reaction stoichiometry is 2 RMgX + I₂ → 2 R-I + MgX₂ + MgI₂. Therefore, the molarity of the Grignard reagent is calculated as: M_Grignard = (2 * M_Iodine * V_Iodine) / V_Grignard

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. byjus.com [byjus.com]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 9. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 12. byjus.com [byjus.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. cdn.ymaws.com [cdn.ymaws.com]

- 16. 9-Phenanthrylmagnesium bromide 0.5M tetrahydrofuran 71112-64-6 [sigmaaldrich.com]

- 17. 9-Phenanthrylmagnesium bromide 0.5M tetrahydrofuran 71112-64-6 [sigmaaldrich.com]

- 18. m.youtube.com [m.youtube.com]

A Spectroscopic and Methodological Guide to 9-Phenanthrylmagnesium Bromide (C14H9BrMg)

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 9-phenanthrylmagnesium bromide (C14H9BrMg), a vital Grignard reagent in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the synthesis, and the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures of this compound. By integrating established chemical principles with practical insights, this guide offers a comprehensive resource for the characterization and utilization of 9-phenanthrylmagnesium bromide in complex molecular syntheses.

Introduction: The Significance of 9-Phenanthrylmagnesium Bromide

Grignard reagents are cornerstones of carbon-carbon bond formation in organic synthesis. Among these, 9-phenanthrylmagnesium bromide offers a gateway to the synthesis of a variety of phenanthrene derivatives. The phenanthrene moiety is a key structural motif in numerous natural products, pharmaceuticals, and materials with unique photophysical properties. The ability to functionalize the 9-position of the phenanthrene nucleus via its Grignard reagent opens avenues for the construction of complex molecular architectures.

The successful synthesis and subsequent reaction of 9-phenanthrylmagnesium bromide are critically dependent on its correct formation and characterization. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for confirming the identity and purity of this highly reactive organometallic species. This guide will delve into the expected spectroscopic data for 9-phenanthrylmagnesium bromide, providing a detailed interpretation based on the known properties of its precursor, 9-bromophenanthrene, and the general characteristics of Grignard reagents.

Synthesis of 9-Phenanthrylmagnesium Bromide: A Step-by-Step Protocol

The preparation of 9-phenanthrylmagnesium bromide involves the reaction of 9-bromophenanthrene with magnesium metal in an anhydrous ether solvent. It is crucial to maintain strict anhydrous conditions as Grignard reagents are highly sensitive to moisture.

Experimental Protocol:

-

Apparatus Setup: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried at 120°C for at least 4 hours and assembled under a dry nitrogen or argon atmosphere while still hot. A calcium chloride or silica gel drying tube should be placed atop the condenser.

-

Reagent Preparation:

-

Place magnesium turnings in the reaction flask.

-

Prepare a solution of 9-bromophenanthrene in anhydrous diethyl ether or tetrahydrofuran (THF) in the dropping funnel. A small crystal of iodine can be added to the magnesium to activate its surface.

-

-

Initiation of Reaction: Add a small portion of the 9-bromophenanthrene solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of an initiator like a small crystal of iodine, which will cause the characteristic brownish color of iodine to disappear. A successful initiation is marked by the appearance of a cloudy or grayish solution and gentle refluxing of the ether.

-

Addition of Reactant: Once the reaction has initiated, add the remaining 9-bromophenanthrene solution dropwise at a rate that maintains a gentle reflux.

-

Completion of Reaction: After the addition is complete, the reaction mixture is typically refluxed for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting solution of 9-phenanthrylmagnesium bromide will be dark and slightly viscous.

The Schlenk Equilibrium in Solution

It is important for the researcher to be aware that Grignard reagents in solution exist in a dynamic equilibrium, known as the Schlenk equilibrium.[1] This equilibrium involves the disproportionation of the Grignard reagent into a dialkyl/diarylmagnesium species and a magnesium halide.

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic substituent.[2] For aryl Grignard reagents like 9-phenanthrylmagnesium bromide in ethereal solvents such as THF, the equilibrium generally favors the monomeric Grignard reagent, RMgX.[1][2] However, the presence of the other species can influence the reactivity and the interpretation of spectroscopic data.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the characterization of Grignard reagents in solution.[3] The formation of 9-phenanthrylmagnesium bromide from 9-bromophenanthrene leads to predictable changes in both the ¹H and ¹³C NMR spectra.

The aromatic protons of the phenanthrene ring system will exhibit characteristic shifts. The most significant change upon formation of the Grignard reagent will be observed for the protons closest to the site of metalation.

| Proton | 9-Bromophenanthrene (ppm) | Predicted 9-Phenanthrylmagnesium Bromide (ppm) | Rationale for Shift |

| H-10 | ~8.4 | ~8.0-8.2 | Upfield shift due to the electron-donating character of the MgBr group. |

| H-1, H-8 | ~8.6-8.7 | ~8.4-8.6 | Minor upfield shift. |

| Other Aromatic H | ~7.6-7.9 | ~7.4-7.8 | General upfield shift of the aromatic signals. |

Note: Predicted shifts are relative to TMS and are based on the known spectrum of 9-bromophenanthrene and the expected electronic effects of the -MgBr substituent. Actual shifts may vary depending on solvent and concentration.

The electron-donating nature of the C-Mg bond increases the electron density on the aromatic ring, leading to a general upfield shift (to lower ppm values) of the proton signals compared to 9-bromophenanthrene. The proton at the 10-position, being ortho to the C-Mg bond, is expected to experience the most pronounced upfield shift.

The ¹³C NMR spectrum provides even more direct evidence for the formation of the Grignard reagent. The carbon atom directly bonded to the magnesium will exhibit a very large upfield shift.

| Carbon | 9-Bromophenanthrene (ppm) | Predicted 9-Phenanthrylmagnesium Bromide (ppm) | Rationale for Shift |

| C-9 | ~122 | ~160-170 | Significant downfield shift due to the C-Mg bond. |

| C-10 | ~127 | ~124-126 | Upfield shift due to increased electron density. |

| Other Aromatic C | ~122-132 | ~120-130 | General upfield shift of other aromatic carbons. |

Note: Predicted shifts are relative to TMS and are based on the known spectrum of 9-bromophenanthrene and the expected electronic effects of the -MgBr substituent.

The most diagnostic signal in the ¹³C NMR spectrum is that of the carbon atom bearing the MgBr group (C-9). This carbon is highly shielded and will appear at a significantly lower field (higher ppm value) compared to the corresponding carbon in 9-bromophenanthrene. The other aromatic carbons will experience a general upfield shift due to the overall increase in electron density on the phenanthrene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for monitoring the formation of the Grignard reagent by observing the disappearance of the C-Br stretching vibration of the starting material and the appearance of new bands associated with the organometallic species.

Predicted IR Absorption Bands for 9-Phenanthrylmagnesium Bromide:

| Frequency Range (cm⁻¹) | Vibration | Expected Intensity | Comments |

| 3100-3000 | Aromatic C-H stretch | Medium to Weak | Typical for aromatic compounds. |

| 1600-1450 | Aromatic C=C stretch | Medium to Strong | Multiple bands are expected in this region. |

| ~1050 | C-O stretch (of THF solvent) | Strong | Often prominent in spectra of Grignard reagents prepared in THF. |

| Below 600 | C-Mg stretch | Weak to Medium | This region is often difficult to observe with standard IR spectrometers. |

The disappearance of the C-Br stretching band from 9-bromophenanthrene (typically found in the 600-500 cm⁻¹ region) is a key indicator of the reaction's progress. The C-Mg stretching vibration is expected to appear at a low frequency, often below the typical range of many mid-IR spectrometers. The most prominent features in the IR spectrum will likely be the aromatic C-H and C=C stretching vibrations of the phenanthrene ring, along with strong absorptions from the etheral solvent.

Visualizing the Synthesis and Characterization Workflow

To provide a clear overview of the process, the following diagrams illustrate the synthesis and the key relationships in the spectroscopic analysis.

Caption: Workflow for the synthesis and spectroscopic analysis of 9-phenanthrylmagnesium bromide.

Caption: Correlation between molecular structure and spectroscopic data.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the synthesis and spectroscopic characterization of 9-phenanthrylmagnesium bromide. The predicted NMR and IR data, grounded in established principles of organic and organometallic chemistry, offer a reliable framework for researchers to confirm the successful formation of this valuable synthetic intermediate. Accurate characterization is paramount to ensuring the success of subsequent reactions and the purity of the final products.

Future work in this area could involve the use of advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), to provide unambiguous assignments of all proton and carbon signals. Furthermore, computational studies could be employed to generate more precise theoretical predictions of the spectroscopic data, further aiding in the characterization of this and related Grignard reagents. The continued development of robust analytical methods for reactive intermediates like 9-phenanthrylmagnesium bromide will undoubtedly accelerate innovation in the fields of medicinal chemistry and materials science.

References

-

Ashby, E. C.; Laemmle, J.; Neumann, H. M. Grignard Reagents. Acc. Chem. Res.1974 , 7 (8), 272–280. [Link]

-

Takahashi, K.; Zushida, M.; Kondo, Y. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. J. Am. Chem. Soc.2017 , 139 (12), 4497–4504. [Link]

-

Schlenk, W.; Schlenk, W., Jr. Über die Konstitution der Grignard'schen Magnesiumverbindungen. Ber. Dtsch. Chem. Ges. B1929 , 62 (4), 920–924. [Link]

Sources

The Dawn of a New Bond: A Technical Guide to the Discovery and First Synthesis of Phenanthrene-Based Organometallics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, has long been a subject of interest in organic chemistry due to its unique electronic properties and its presence in numerous natural products. The advent of organometallic chemistry opened a new frontier for phenanthrene, enabling the formation of carbon-metal bonds that dramatically alter its reactivity and unlock novel applications. This in-depth technical guide chronicles the discovery and seminal syntheses of the first phenanthrene-based organometallic compounds, with a primary focus on the pioneering work with chromium carbonyl complexes. We will delve into the foundational experimental protocols, the causal reasoning behind the synthetic strategies, and the key characterization data that heralded the arrival of these transformative molecules.

Introduction: From Coal Tar to Coordinated Complex

Phenanthrene was first isolated from coal tar in 1872 by Carl Graebe, and Wilhelm Rudolph Fittig with his student Eugen Ostermayer.[1] For decades, its chemistry was largely confined to the realm of classical organic reactions. The mid-20th century, however, witnessed a revolution in chemistry with the birth of organometallic chemistry, a field dedicated to compounds containing metal-carbon bonds. A pivotal moment in this revolution was the synthesis of ferrocene in 1951, which ignited a fervent search for other "sandwich" and "half-sandwich" compounds where metals are bonded to the π-electron systems of aromatic rings.

The first foray into arene-metal carbonyl complexes came in 1957 when E. O. Fischer and K. Öfele reported the synthesis of (η⁶-benzene)tricarbonylchromium(0).[2] This groundbreaking discovery laid the theoretical and practical groundwork for the complexation of other aromatic hydrocarbons, including the more complex polycyclic systems like phenanthrene. The coordination of a metal fragment to an arene was found to profoundly influence the arene's electronic character, transforming it from a relatively electron-rich system to one susceptible to nucleophilic attack and with enhanced acidity of its ring and benzylic protons. This opened up a vast new landscape for synthetic organic chemistry.

The First Phenanthrene Organometallic: (η⁶-Phenanthrene)tricarbonylchromium(0)

The first synthesis of an organometallic complex featuring a phenanthrene ligand was that of (η⁶-phenanthrene)tricarbonylchromium(0). While the exact date of the very first synthesis is not definitively documented in a single "discovery" paper, its preparation follows the general and more practical method for arene-chromium carbonyl complexes developed by Mahaffy and Pauson, which involves the direct reaction of the arene with chromium hexacarbonyl. By 1968, the synthesis was well-established enough for its crystal structure to be reported.

The Causality Behind the Synthesis: The Mahaffy-Pauson Approach

The direct thermal reaction between an arene and chromium hexacarbonyl, known as the Mahaffy-Pauson method, became the standard for its practicality and broader applicability compared to Fischer's initial synthesis of the benzene analogue. The underlying principle is a ligand exchange reaction where three carbonyl ligands on the chromium atom are substituted by the π-system of one of the aromatic rings of phenanthrene.

Key Mechanistic Considerations:

-

Ligand Dissociation: The reaction is initiated by the thermal dissociation of CO ligands from Cr(CO)₆ to generate a coordinatively unsaturated chromium species, likely Cr(CO)₅.

-

Coordination: This electron-deficient chromium intermediate then coordinates to the π-electron cloud of a phenanthrene ring.

-

Haptotropic Rearrangement: Phenanthrene presents multiple potential coordination sites (the two outer rings and the central ring). The Cr(CO)₃ moiety can migrate between the rings in a process known as haptotropic rearrangement. However, coordination to one of the terminal rings is generally favored to maximize the retention of aromaticity in the uncomplexed portion of the molecule.

-

Thermodynamic Product: The final product is the thermodynamically most stable isomer, which in the case of phenanthrene is the complex where the chromium tricarbonyl is coordinated to one of the outer rings.

The choice of a high-boiling, inert solvent is crucial to provide the necessary thermal energy for CO dissociation while preventing premature decomposition of the starting materials and products.

Experimental Protocol: First Synthesis of (η⁶-Phenanthrene)tricarbonylchromium(0)

The following protocol is a reconstruction of the likely first successful synthesis, based on the widely adopted Mahaffy-Pauson method and subsequent characterization studies.

Materials:

-

Phenanthrene (C₁₄H₁₀)

-

Chromium hexacarbonyl (Cr(CO)₆)

-

Di-n-butyl ether (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive synthesis (e.g., Schlenk line)

Workflow Diagram:

Caption: Workflow for the synthesis of (η⁶-Phenanthrene)tricarbonylchromium(0).

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine phenanthrene (1.0 eq) and chromium hexacarbonyl (1.0-1.2 eq).

-

Solvent Addition: Under a positive pressure of inert gas, add a mixture of anhydrous di-n-butyl ether and anhydrous THF (typically in a 9:1 ratio). The THF helps to solubilize the Cr(CO)₆ and prevent its sublimation.

-

Inert Atmosphere: The flask is subjected to several cycles of vacuum and backfilling with inert gas to ensure the exclusion of oxygen, as the organometallic product is air-sensitive.

-

Heating and Reaction: The reaction mixture is heated to a gentle reflux (approximately 140-150 °C) with vigorous stirring. The reaction progress can be monitored by the disappearance of the white, crystalline Cr(CO)₆. The reaction is typically run for several hours to days.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

-

Purification: The resulting crude solid is purified by column chromatography on silica gel under an inert atmosphere, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate), or by recrystallization from a suitable solvent like ethanol. The product is obtained as a yellow crystalline solid.

Characterization of the First Phenanthrene Organometallic

The structure and bonding of (η⁶-phenanthrene)tricarbonylchromium(0) were confirmed by a combination of spectroscopic methods and ultimately by X-ray crystallography.

Data Summary Table:

| Property | Observation |

| Appearance | Yellow crystalline solid |

| Melting Point | Varies with purity, typically in the range of 130-140 °C |

| Solubility | Soluble in common organic solvents like dichloromethane, THF, and acetone. |

| Infrared (IR) ν(CO) | Strong absorptions around 1980 and 1900 cm⁻¹, characteristic of the C-O stretching frequencies in a Cr(CO)₃ moiety. The slight shift from Cr(CO)₆ is indicative of back-bonding to the arene ligand. |

| ¹H NMR | Protons on the complexed ring show a significant upfield shift (to ~δ 5.5-6.5 ppm) compared to free phenanthrene (~δ 7.5-8.7 ppm) due to the shielding effect of the metal center. |

| ¹³C NMR | Carbons of the complexed ring also experience an upfield shift. The carbonyl carbons appear as a single resonance around δ 230-240 ppm. |

| X-ray Crystallography | Confirms the η⁶-coordination to one of the outer rings of the phenanthrene ligand and a "piano-stool" geometry.[3] |

Early Explorations with Other Metals

While chromium complexes represent the foundational work, the late 1950s and 1960s saw a rapid expansion of organometallic chemistry to other transition metals.

Phenanthrene-Iron Complexes

The reaction of polycyclic aromatic hydrocarbons with iron pentacarbonyl (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉) was also explored. These reactions can lead to various products, including those where the phenanthrene acts as a four-electron or six-electron donor. The synthesis of (η⁶-phenanthrene)iron complexes is less straightforward than their chromium counterparts and often results in mixtures of products.

Phenanthrene-Ruthenium Complexes

Ruthenium, being in the same group as iron, also forms arene complexes. The synthesis of [Ru(η⁶-arene)Cl₂]₂ dimers is a common entry point to ruthenium-arene chemistry. While the synthesis of the phenanthrene analogue was not as early as the chromium complex, it follows a similar principle of reacting a ruthenium salt with phenanthrene. These complexes have since become important in catalysis and medicinal chemistry.

Conclusion and Future Outlook

The discovery and first synthesis of phenanthrene-based organometallics, spearheaded by the preparation of (η⁶-phenanthrene)tricarbonylchromium(0), marked a significant milestone in both organometallic and synthetic organic chemistry. The ability to coordinate a metal fragment to the phenanthrene core fundamentally altered its reactivity, paving the way for novel synthetic transformations and the development of new materials and therapeutic agents. The foundational protocols and characterization techniques established in these early studies continue to be the bedrock upon which modern phenanthrene organometallic chemistry is built. The ongoing exploration of phenanthrene complexes with a wider range of transition metals promises to further expand the utility of this versatile aromatic scaffold.

References

- Fischer, E. O.; Öfele, K. Über Aromatenkomplexe von Metallen, XIII. Über die Darstellung von Aromaten-Metall-Carbonylen aus Dibenzol-Metallen. Chemische Berichte1957, 90 (11), 2532–2535.

- Mahaffy, C. A. L.; Pauson, P. L. (η-Arene)tricarbonylchromium complexes. Inorganic Syntheses1979, 19, 154-158.

- Muir, K. W.; Ferguson, G.; Sim, G. A. The crystal and molecular structure of phenanthrenechromium tricarbonyl. Journal of the Chemical Society B: Physical Organic1968, 467.

- Rosillo, M.; Domínguez, G.; Pérez-Castells, J. Chromium arene complexes in organic synthesis. Chemical Society Reviews2007, 36(10), 1589-1604.

- Herndon, J. W.; Zhang, Y.; Wang, K. Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Journal of Organometallic Chemistry2006, 691(1-2), 1-6.

-

Wikipedia. Phenanthrene. [Link] (accessed Jan 22, 2026).

-

Gyan Sanchay. PHENANTHRENE Method of Preparations 1. Haworth synthesis. [Link] (accessed Jan 22, 2026).

-

Pharmaguideline. Polynuclear Hydrocarbons: Synthesis and Reactions. [Link] (accessed Jan 22, 2026).

-

Química Orgánica. Phenanthrene synthesis. [Link] (accessed Jan 22, 2026).

- Mandal, A.; Bunescu, A. Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal2023, 29(24), e202203649.

- Heacock, R. A.; Hey, D. H. Internuclear cyclisation. Part III. An extension of the Pschorr phenanthrene synthesis to the synthesis of phenanthridones. Journal of the Chemical Society (Resumed)1952, 1508.

- Bardhan, J. C.; Sengupta, S. C. A new synthesis of phenanthrene.

-

ResearchGate. (η6 ‐Arene)Tricarbonylchromium Complexes. [Link] (accessed Jan 22, 2026).

- Bunescu, A.; et al. Extensive Studies on the Synthesis and Characterization of π-Arene Chromium Complexes. ChemRxiv2023.

-

National Center for Biotechnology Information. Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. [Link] (accessed Jan 22, 2026).

Sources

A Theoretical and Computational Guide to the Electronic Structure of 9-Phenanthryl Grignard Reagent

Abstract: The 9-phenanthryl Grignard reagent is a valuable, albeit sterically demanding, organometallic nucleophile used in the synthesis of complex polycyclic aromatic hydrocarbons and materials.[1] Despite its utility, a detailed theoretical understanding of its electronic structure—the very foundation of its reactivity—remains largely unexplored in dedicated literature. This technical guide provides a comprehensive framework for investigating the 9-phenanthryl Grignard reagent using modern computational chemistry. We synthesize established principles from theoretical studies of aryl Grignards with the unique electronic properties of the phenanthrene moiety to predict its characteristics. This document serves as both an in-depth analysis and a practical protocol for researchers in organic synthesis, computational chemistry, and materials science, offering insights into the causality behind its behavior and a roadmap for future investigations.

Introduction: The Unique Character of Aryl Grignard Reagents